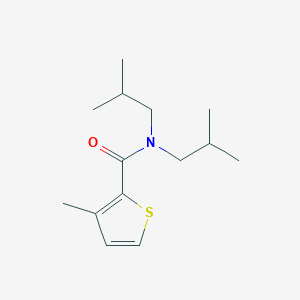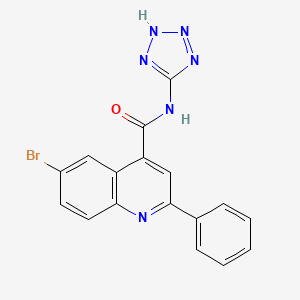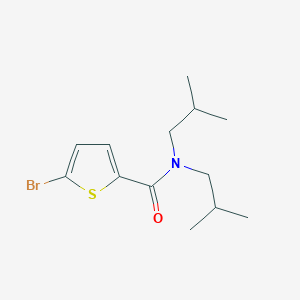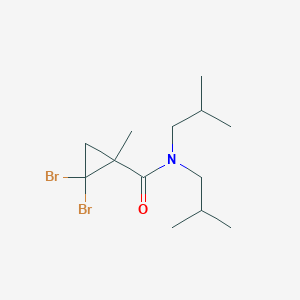![molecular formula C18H13BrN2O2S B4278023 5-bromo-N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2-furamide](/img/structure/B4278023.png)
5-bromo-N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2-furamide
Übersicht
Beschreibung
5-bromo-N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2-furamide is a chemical compound that has gained significant attention in scientific research. This compound is also known as BAY 73-6691 and is primarily used in laboratory experiments to investigate its biological and physiological effects. In
Wirkmechanismus
The mechanism of action of 5-bromo-N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2-furamide involves the inhibition of specific enzymes and proteins involved in various cellular processes. This compound primarily targets protein kinases, which are involved in the regulation of cell growth, division, and apoptosis. BAY 73-6691 also targets specific receptors and ion channels involved in cardiovascular and neurological functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2-furamide vary depending on the specific cellular processes and proteins targeted. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In cardiovascular diseases, BAY 73-6691 has been shown to reduce inflammation and improve cardiac function by targeting specific receptors and ion channels. In neurological disorders, this compound has been shown to have neuroprotective effects and improve cognitive function by regulating specific enzymes and proteins involved in neuronal signaling.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2-furamide in laboratory experiments include its high potency and selectivity for specific enzymes and proteins. This compound also has a well-defined mechanism of action, making it a valuable tool for investigating specific cellular processes. However, the limitations of using BAY 73-6691 in lab experiments include its potential toxicity and off-target effects. Careful consideration must be taken when selecting the appropriate concentration and exposure time to minimize potential adverse effects.
Zukünftige Richtungen
The future directions for the research of 5-bromo-N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2-furamide include investigating its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. Further research is needed to determine the optimal dosage and exposure time for this compound to minimize potential adverse effects. Additionally, the development of more selective and potent analogs of BAY 73-6691 may lead to the discovery of novel therapeutic agents.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2-furamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in the cell cycle and apoptosis. In cardiovascular diseases, BAY 73-6691 has been shown to improve cardiac function and reduce inflammation. In neurological disorders, this compound has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
5-bromo-N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2S/c1-10-3-4-11(2)12(7-10)14-9-24-18(13(14)8-20)21-17(22)15-5-6-16(19)23-15/h3-7,9H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDUUPNUDWFZNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=C2C#N)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N'-[methylenebis(2,6-diethyl-4,1-phenylene)]bis(2-methyl-3-furamide)](/img/structure/B4277954.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-tert-butylphenyl)-4-quinolinecarboxamide](/img/structure/B4277977.png)
![3-bromo-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B4277981.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4277985.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4277993.png)

![3-{[(4-iodophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278021.png)

![1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-3-methylpiperidine](/img/structure/B4278033.png)


![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-(2-naphthyl)-3-thiophenecarboxylate](/img/structure/B4278049.png)